![molecular formula C13H18N6OS B3022189 2-[(4-methyl-5-{[(2-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1071400-69-5](/img/structure/B3022189.png)
2-[(4-methyl-5-{[(2-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Overview
Description
The compound “2-[(4-methyl-5-{[(2-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide” is a unique heterocyclic compound . It belongs to the class of 1,2,4-triazole-containing scaffolds, which are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, like the compound , involves the use of 3-amino-1,2,4-triazole . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of this compound, like other 1,2,4-triazoles, is unique and has properties that make it useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . 1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Scientific Research Applications
- In Vitro Antipromastigote Activity : Compound 13, a derivative of 2-[(4-methyl-5-{[(2-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide, exhibits potent antipromastigote activity against Leishmania parasites. Molecular simulations suggest that it binds effectively to the active site of LmPTR1, a key enzyme in Leishmania metabolism .
- Peroxisome Proliferator-Activated Receptor Agonist : Another related compound, 2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid , acts as a peroxisome proliferator-activated receptor (PPAR) agonist. It plays a role in regulating central inflammation and may be useful in controlling brain inflammation processes .
- 1,2,4-Triazole Hybrids : A series of 1,2,4-triazole hybrids, including derivatives of 2-[(4-methyl-5-{[(2-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide, exhibit varying cytotoxic activities against tumor cell lines. These compounds show IC50 values within the range of 15.6–39.8 µM for MCF-7 cells and 23.9–41.8 µM for HCT-116 cells .
- Availability : Researchers can obtain 2-[(4-Methyl-5-{[(2-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide for proteomics research from suppliers like Santa Cruz Biotechnology .
Antiparasitic Activity
Anti-Inflammatory Potential
Cytotoxicity Against Tumor Cells
Proteomics Research
Chemical Properties
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to possess diverse biological activities . They have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives interact with various biological targets to exert their effects . The mode of action is likely dependent on the specific biological target and the context in which the compound is used.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it’s likely that multiple pathways are affected . These could include pathways related to inflammation, pain perception, microbial growth, and cell proliferation, among others .
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects are likely to be varied and context-dependent . For example, in an antimicrobial context, the compound could inhibit the growth of microbes, while in an anti-inflammatory context, it could reduce inflammation at the cellular level .
properties
IUPAC Name |
2-[[4-methyl-5-[(2-methylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6OS/c1-9-5-3-4-6-10(9)15-7-11-17-18-13(19(11)2)21-8-12(20)16-14/h3-6,15H,7-8,14H2,1-2H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPDMMUPPHERBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=NN=C(N2C)SCC(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methyl-5-{[(2-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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